

An In-depth Technical Guide to Dibutoxymethane (CAS 2568-90-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibutoxymethane*

Cat. No.: *B1583069*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutoxymethane (CAS 2568-90-3), also known as butylal or formaldehyde dibutyl acetal, is a colorless liquid with a mild, ether-like odor.^[1] It is classified as an acetal and has garnered significant attention as a versatile, low-toxicity, and biodegradable "green solvent."^{[1][2]} This technical guide provides a comprehensive overview of **dibutoxymethane**, consolidating its chemical and physical properties, synthesis methodologies, and diverse applications. While its primary utility lies in industrial and chemical synthesis contexts, this document also explores its limited but potential relevance to the pharmaceutical sciences, primarily as a solvent. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Logical and experimental workflows are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

Dibutoxymethane is a stable compound under normal conditions, characterized by its two butyl groups attached to a central methylene group via ether linkages.^[3] This structure imparts good solvency for a range of organic compounds and low miscibility with water.^{[3][4]}

Table 1: General and Physical Properties of Dibutoxymethane

Property	Value	Reference(s)
CAS Number	2568-90-3	[1]
Molecular Formula	C ₉ H ₂₀ O ₂	[1]
Molecular Weight	160.25 g/mol	[1]
IUPAC Name	1-(butoxymethoxy)butane	[1]
Appearance	Colorless, clear liquid	[1] [3]
Odor	Mild, ether-like, fruity	[1] [5]
Boiling Point	179.2 - 182.5 °C	[2] [6]
Melting Point	-58.1 °C	[7] [8]
Density	0.835 - 0.84 g/cm ³ at 20°C	[7] [9]
Flash Point	60 - 63 °C	[6] [7]
Water Solubility	222.5 - 304.9 mg/L at 20-25°C	[4] [10]
logP (Octanol/Water)	2.77	[4]
Refractive Index (n _{20/D})	1.406	[9]

Table 2: Toxicological and Safety Data

Parameter	Value	Reference(s)
Oral LD50 (Rabbit)	6,873 mg/kg bw	[11]
Dermal LD50 (Rat)	> 2,000 mg/kg bw	[11]
Fish LC50 (96h)	27.344 mg/L	[4]
Daphnia EC50 (48h)	> 100 mg/L	[4]
Algae EC50 (72h)	> 1.3 mg/L	[4]
GHS Hazard Statements	H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H412 (Harmful to aquatic life with long lasting effects)	[1]

Synthesis of Dibutoxymethane

The primary route for synthesizing **dibutoxymethane** is the acid-catalyzed condensation of n-butanol with a formaldehyde source, such as paraformaldehyde or an aqueous formaldehyde solution.[\[3\]](#)

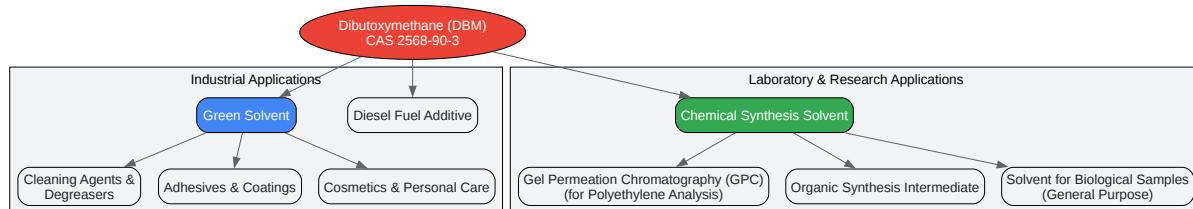
[Click to download full resolution via product page](#)**Figure 1:** General workflow for the synthesis and purification of **dibutoxymethane**.

Experimental Protocols

Method 1: Synthesis using Paraformaldehyde and Ferric Chloride[12]

- Reaction Setup: A flask is charged with 15 g (0.5 mole) of paraformaldehyde, 74 g (1.0 mole) of n-butyl alcohol, and 2.0 g of anhydrous ferric chloride.
- Condensation: The mixture is refluxed for 10 hours.
- Initial Separation: After cooling, the lower layer of the resulting mixture (3-4 ml) is discarded.
- Catalyst Removal: 50 ml of a 10% aqueous sodium carbonate solution is added to the organic layer to precipitate and remove the ferric chloride catalyst as ferric hydroxide.
- Aldehyde Removal: The product is then agitated with a mixture of 40 ml of 20% hydrogen peroxide and 5 ml of 10% sodium carbonate solution at 45°C to oxidize any unreacted aldehyde.
- Final Purification: The organic layer is washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and distilled from excess sodium metal to yield the final product. This method reports a yield of approximately 78%.[12]

Method 2: Continuous Production without Co-solvent[13]


This method, often employed in industrial settings, avoids the use of co-solvents like benzene for water removal.[13]

- Reaction Setup: A 30-50% formaldehyde solution (prepared from paraformaldehyde, water, and methanol) and an acid catalyst (e.g., sulfuric acid) are charged to a reactor.[5]
- Initial Heating: The mixture is heated to 90-100°C until a clear solution is obtained.[13]
- Butanol Addition: Virgin n-butanol is then added to the mixture.
- Azeotropic Distillation: The temperature is raised to approximately 125°C. The water and butanol distillate is collected in a distilling trap, effectively removing water from the reaction and driving the equilibrium towards product formation.[13]

- Neutralization and Purification: Once water accumulation ceases, the mixture is cooled, neutralized, and purified through further distillation steps.

Applications

Dibutoxymethane's favorable properties, including its low toxicity, biodegradability, and high solvency, make it a suitable replacement for more hazardous solvents like perchloroethylene and d-limonene.[2][6]

[Click to download full resolution via product page](#)

Figure 2: Key application areas of **dibutoxymethane**.

Industrial Applications

- Green Solvent: It is marketed as an environmentally friendly solvent due to its halogen-free nature and biodegradability.[2][7] It is used as a replacement for chlorinated solvents in various applications.[6]
- Cleaning and Degreasing: Its ability to dissolve oils and greases makes it an effective component in industrial cleaners and degreasers.[14]
- Cosmetics and Personal Care: It functions as a solvent and cleansing agent in cosmetic formulations.[2][10]

- Fuel Additive: When added to diesel fuel, **dibutoxymethane** can reduce the formation of soot and nitrogen oxides during combustion.[2][3]

Research and Laboratory Applications

- Solvent in Chemical Synthesis: It is a versatile solvent for various organic reactions and is used in the synthesis of pesticides and other fine chemicals.[1][7]
- Organic Synthesis Intermediate: **Dibutoxymethane** can be used as a reactant to prepare other chemical intermediates, such as butoxymethyltriphenylphosphonium iodide.[11][15]
- Gel Permeation Chromatography (GPC): It has been successfully used as a halogen-free solvent for the high-temperature GPC analysis of polyethylene, offering a safer alternative to 1,2,4-trichlorobenzene (TCB).[16]
- Solvent for Biological Samples: While specific interactions with biological macromolecules are not well-documented, it is used as a general-purpose solvent for biological samples and reagents due to its low toxicity.[3]

Relevance in Drug Development

The current body of scientific literature does not indicate a direct role for **dibutoxymethane** as an active pharmaceutical ingredient (API) or a specialized pharmaceutical excipient. There are no known specific biological signaling pathways modulated by this compound. Its relevance to drug development professionals is primarily as:

- A process solvent: Its low toxicity and "green" credentials make it an attractive option for use in the synthesis of APIs, where minimizing residual solvent toxicity is critical.
- A potential component in formulations: While not a common pharmaceutical excipient, its properties could be explored for topical or other formulations where its solvency and low irritation potential might be advantageous. However, extensive toxicological and formulation studies would be required.
- A solvent in analytical chemistry: Its application in GPC demonstrates its utility in the characterization of polymers, which can be relevant for the analysis of polymeric drug delivery systems.

Analytical Methods

The purity and identity of **dibutoxymethane** are typically confirmed using standard analytical techniques.

- Gas Chromatography (GC): Purity is often specified as >98.0% or >98.5% as determined by GC.[\[9\]](#)[\[12\]](#)
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy is used to confirm the chemical structure.[\[12\]](#)
- Mass Spectrometry (MS): MS data is available for structural confirmation.[\[1\]](#)
- Infrared (IR) Spectroscopy: IR can be used to identify functional groups present in the molecule.

Experimental Protocol: GPC Analysis of Polyethylene using Dibutoxymethane[\[16\]](#)

This protocol outlines the use of **dibutoxymethane** as a solvent in high-temperature GPC.

- Solvent Preparation: Use ultra-pure grade **dibutoxymethane**.
- Sample Preparation: Dissolve polyethylene samples to a concentration of approximately 2 mg/mL in **dibutoxymethane** at 160°C.
- Instrumentation: A high-temperature GPC system equipped with a differential refractive index (dRI) detector is used. The system (injector, columns, and detector) is maintained at a high temperature (e.g., 145-160°C).
- Chromatographic Conditions:
 - Columns: PLgel 10µm Mixed-B columns are suitable.
 - Flow Rate: 1 mL/min.
 - Injection Volume: 200-300 µL.

- System Changeover: To switch from a solvent like TCB to **dibutoxymethane**, pump **dibutoxymethane** through the system at 1 mL/min at 160°C for approximately 2 hours to flush the columns and tubing. Purge the detectors for about 30 minutes and then equilibrate the system by recirculating **dibutoxymethane** overnight.

Conclusion

Dibutoxymethane (CAS 2568-90-3) is a valuable compound with a strong profile as a safe and effective green solvent. Its primary applications are in industrial cleaning, cosmetics, and as a solvent and intermediate in chemical synthesis. For researchers and professionals in drug development, its immediate utility is as a process solvent for API synthesis and as a specialized solvent for analytical techniques like GPC. While direct pharmacological applications have not been identified, its favorable safety profile may warrant future investigation for use in certain pharmaceutical formulations. This guide provides the core technical information necessary to evaluate and utilize **dibutoxymethane** in a research or industrial setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dibutoxymethane | C9H20O2 | CID 17379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dibutoxymethane - Wikipedia [en.wikipedia.org]
- 3. Buy Dibutoxymethane (EVT-302509) | 2568-90-3 [evitachem.com]
- 4. echemi.com [echemi.com]
- 5. nbino.com [nbino.com]
- 6. Dibutoxymethane (CAS 2568-90-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Dibutoxymethane CAS 2568-90-3 - Chemical Supplier Unilong [unilongindustry.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. 甲醛二丁基缩醛 puriss., ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. dibutoxymethane, 2568-90-3 [thegoodsentscompany.com]
- 11. Dibutoxymethane | 2568-90-3 [chemicalbook.com]
- 12. Dibutoxymethane | 2568-90-3 | TCI AMERICA [tcichemicals.com]
- 13. Dibutoxymethane CAS:2568-90-3 [cpachem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Dibutoxymethane | 2568-90-3 [amp.chemicalbook.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dibutoxymethane (CAS 2568-90-3)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583069#dibutoxymethane-cas-number-2568-90-3\]](https://www.benchchem.com/product/b1583069#dibutoxymethane-cas-number-2568-90-3)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com